Product packaging for 2-(Iodomethyl)piperidine(Cat. No.:CAS No. 1289384-98-0)

2-(Iodomethyl)piperidine

Cat. No.: B599177
CAS No.: 1289384-98-0
M. Wt: 225.073
InChI Key: NXUZCTVWPHDCHI-UHFFFAOYSA-N
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Description

2-(Iodomethyl)piperidine is a valuable chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. The piperidine ring is a privileged scaffold in drug discovery, present in a wide range of clinically approved pharmaceuticals and bioactive compounds targeting conditions such as cancer, central nervous system (CNS) disorders, and infectious diseases . The iodine moiety on the methylene side chain serves as an excellent leaving group, making this compound a versatile electrophile for key synthetic transformations, including alkylation and nucleophilic substitution reactions. This reactivity allows researchers to efficiently incorporate the piperidine motif into more complex molecular architectures, which is crucial for constructing potential drug candidates . Recent advancements in synthetic chemistry highlight a strong trend towards creating complex, three-dimensional molecules like piperidines to enhance drug specificity and performance . The structural features of this compound facilitate this goal, as the piperidine ring can be tailored to improve critical pharmacokinetic properties, such as metabolic stability, membrane permeability, and overall druggability . Furthermore, the piperidine structure aids in the molecular adaptation to the steric demands of binding pockets in biological targets, which is essential for potent activity . Researchers utilize this compound in the exploration and optimization of new therapeutic agents, leveraging its potential to rapidly access novel chemical space. It is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12IN B599177 2-(Iodomethyl)piperidine CAS No. 1289384-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(iodomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUZCTVWPHDCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693567
Record name 2-(Iodomethyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289384-98-0
Record name Piperidine, 2-(iodomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289384-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Iodomethyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 2 Iodomethyl Piperidine and Its Derivatives

Synthesis of the Iodomethyl Functionality at the Piperidine (B6355638) Ring

This approach focuses on introducing the iodomethyl group onto a piperidine ring that is already formed. Various methods have been developed to achieve this transformation, each with its own advantages and limitations.

Direct Iodination Approaches

Direct iodination methods involve the direct conversion of a C-H bond to a C-I bond. While challenging, certain reagents and conditions can facilitate this transformation. For instance, the use of iodine in the presence of an oxidizing agent like iodic acid (HIO₃) in a polyethylene (B3416737) glycol (PEG)-water solvent system has been shown to be effective for the iodination of activated aromatic compounds. sciensage.info This method offers a greener alternative with high conversion rates and shorter reaction times. sciensage.info Another approach involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) in combination with iodine, which can generate an iodonium (B1229267) cation (I+) that facilitates the difunctionalization of olefins, including iodoetherification and iodoacyloxylation. researchgate.net These methods, while not directly reported for 2-(iodomethyl)piperidine, suggest potential pathways for direct iodination on appropriately substituted piperidine precursors.

Halogen Exchange Reactions (e.g., Finkelstein Reaction from Chloromethyl/Bromomethyl Precursors)

The Finkelstein reaction is a widely used and efficient method for the synthesis of alkyl iodides from the corresponding chlorides or bromides. iitk.ac.inblogspot.com This Sₙ2 reaction is typically carried out using sodium iodide (NaI) in a solvent like acetone (B3395972), where the resulting sodium chloride or bromide is insoluble and precipitates, driving the reaction forward. iitk.ac.inblogspot.com This strategy has been successfully applied to the synthesis of this compound precursors. For example, 3-iodo-2-(iodomethyl)prop-1-ene (B6250075) was synthesized in 99% yield from 3-chloro-2-(chloromethyl)prop-1-ene (B158312) and NaI in refluxing acetone. unipa.it This diiodide was then used in a subsequent cyclization to form a piperidine derivative. unipa.it The Finkelstein reaction is a versatile and reliable method for converting readily available chloromethyl or bromomethyl piperidines into their more reactive iodomethyl counterparts. The choice of solvent is crucial, with acetone being common due to the differential solubility of the sodium halides. iitk.ac.inblogspot.com

Table 1: Halogen Exchange Reactions for Iodomethyl Piperidine Synthesis

Starting Material Reagents Solvent Product Yield (%) Reference
3-chloro-2-(chloromethyl)prop-1-ene NaI Acetone 3-iodo-2-(iodomethyl)prop-1-ene 99 unipa.it
Alkyl Chloride/Bromide NaI Acetone/DMF Alkyl Iodide High iitk.ac.in

Transformations from Hydroxymethyl or Other Functional Groups

Another common strategy involves the conversion of a hydroxymethyl group at the 2-position of the piperidine ring into an iodomethyl group. This is typically a two-step process where the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by iodide. The synthesis of 2-(hydroxymethyl)piperidine itself can be achieved from various starting materials, including the reduction of pipecolic acid derivatives. For instance, 1-tert-butyl 2-methyl (2S)-5-methylidenepiperidine-1,2-dicarboxylate can be reduced with lithium aluminum hydride to afford tert-butyl (2S)-2-(hydroxymethyl)-5-methylidenepiperidine-1-carboxylate. The resulting alcohol can then be subjected to standard procedures for conversion to the iodide.

Construction of the Piperidine Ring Incorporating the Iodomethyl Moiety

An alternative to functionalizing a pre-formed piperidine is to construct the ring in a way that the iodomethyl group is already incorporated into one of the building blocks. This often involves intramolecular cyclization reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful method for forming cyclic structures, including piperidines. mdpi.com The success of these reactions often depends on achieving the desired regioselectivity and stereoselectivity. mdpi.com

Intramolecular Sₙ2 reactions are a common strategy for forming heterocyclic rings. In the context of this compound synthesis, this would involve a molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon bearing an iodo group, positioned to allow for a 6-exo-tet cyclization. An analogous process is seen in the ring expansion of 2-(chloromethyl)-1-methylpyrrolidine (B1295616) to 3-chloro-1-methylpiperidine, which proceeds through an intermediate aziridinium (B1262131) cation formed by intramolecular nucleophilic attack of the nitrogen on the chloromethyl group. stackexchange.com A similar strategy could be envisioned where a suitable acyclic amino-alkyl iodide undergoes intramolecular cyclization to form the this compound ring. For example, a 6-exo-tet cyclization of a 2-(2-cyano-2-phenylethyl)aziridine derivative with 1-bromo-2-chloroethane, followed by microwave-assisted ring opening, has been used to generate 2-(chloromethyl)-4-phenylpiperidine-4-carbonitriles. acs.org Replacing the chloroalkane with an iodoalkane in such a sequence could potentially lead to the desired iodomethylpiperidine.

Table 2: Intramolecular Cyclization for Piperidine Synthesis

Substrate Type Reaction Type Key Features Product Reference
Acyclic Amino-Alkyl Halide Intramolecular Sₙ2 Formation of an aziridinium intermediate Piperidine derivative stackexchange.com
2-(2-Cyano-2-phenylethyl)aziridine derivative 6-exo-tet cyclization Microwave-assisted ring opening 2-(Chloromethyl)piperidine derivative acs.org
Aza-Michael Additions for Piperidine Ring Formation

Multicomponent Reactions Incorporating this compound Units

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and can generate diverse libraries of compounds from simple precursors. acsgcipr.org

While specific examples of MCRs that directly incorporate a pre-formed this compound unit are not extensively documented, the principles of MCRs can be applied to the synthesis of piperidine-containing structures which could then be further functionalized to introduce the iodomethyl group. For instance, the Hantzsch pyridine (B92270) synthesis, a classical MCR, can be used to generate dihydropyridine (B1217469) rings which can be subsequently reduced and modified. nih.gov

More relevantly, MCRs can be designed to construct the piperidine ring itself, with one of the components bearing the precursor to the iodomethyl group. For example, a three-component reaction could involve an amine, an aldehyde, and an alkene bearing an iodo-precursor. Such a strategy would allow for the rapid assembly of complex piperidine structures with the desired functionality.

Ring-Expansion and Rearrangement Strategies Towards Iodomethylpiperidines

Ring-expansion and rearrangement reactions provide alternative synthetic routes to piperidine derivatives, including those bearing an iodomethyl substituent. mskcc.org These strategies often involve the transformation of a smaller, more readily available ring system into the desired six-membered piperidine ring. encyclopedia.pub

One such strategy is the Tiffeneau-Demjanov rearrangement, which can be used to expand a five-membered ring to a six-membered ring. researchgate.net While not directly yielding an iodomethylpiperidine, this method could be adapted to produce a piperidine with a functional group that can be converted to the iodomethyl group.

Rearrangement reactions such as the Claisen rearrangement have also been utilized in the synthesis of piperidine frameworks. numberanalytics.com For example, a Johnson-Claisen rearrangement of Baylis-Hillman adducts derived from acrylonitrile (B1666552) has been used as a key step in a one-pot synthesis of piperidine-2,6-diones. These diones could potentially be further elaborated to access this compound derivatives.

More recently, ring-expansion strategies for the synthesis of medium-sized and macrocyclic sulfonamides have been developed, which could potentially be adapted for the synthesis of piperidine-based structures. mdpi.comnih.gov These methods often involve key steps such as nitro reduction or amine conjugate addition to initiate the ring expansion. nih.gov

Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers

The stereoselective synthesis of chiral this compound enantiomers and diastereomers is of great importance, as the biological activity of piperidine-containing compounds is often highly dependent on their stereochemistry. rsc.org Several strategies have been developed to control the absolute and relative stereochemistry of the piperidine ring during its formation.

One approach is to utilize chiral starting materials derived from the chiral pool. For example, amino acids can serve as precursors for the synthesis of enantiomerically pure piperidines. The stereocenter of the amino acid can be used to direct the stereochemical outcome of subsequent reactions.

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of piperidines. Chiral catalysts, such as those based on transition metals or organocatalysts, can be used to induce enantioselectivity in cyclization reactions. mdpi.com For instance, a palladium-catalyzed enantioselective aminochlorination of alkenes using a chiral pyridine-oxazoline (Pyox) ligand has been shown to produce chiral 3-chloropiperidines with excellent enantioselectivity. organic-chemistry.org Similarly, a gold-catalyzed cyclization of N-homopropargyl amides derived from chiral sulfinyl imines can lead to the enantioselective synthesis of substituted piperidin-4-ols. nih.gov

Diastereoselective synthesis of this compound derivatives can be achieved by controlling the relative stereochemistry of multiple stereocenters. This can be accomplished through substrate control, where the existing stereocenters in the starting material direct the formation of new stereocenters. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can be highly diastereoselective, particularly when using tris(trimethylsilyl)silane (B43935) as the reducing agent. nih.govresearchgate.net The stereochemical outcome is often rationalized by considering the formation of the most stable chair-like transition state. researchgate.net

The double allylation of a diester with 3-iodo-2-(iodomethyl)prop-1-ene has been used to construct a piperidine ring with the formation of trans- and cis-configured diastereomers in a 9:1 ratio. unipa.it The stereoselectivity of such reactions can be influenced by the reaction conditions and the nature of the reagents used.

MethodChiral Source/CatalystKey TransformationStereochemical Outcome
Chiral Pool SynthesisAmino AcidsCyclization of chiral precursorsEnantiomerically pure piperidines.
Asymmetric CatalysisPd / Chiral Pyox LigandEnantioselective aminochlorinationChiral 3-chloropiperidines with high ee. organic-chemistry.org
Asymmetric CatalysisAu / Chiral Sulfinyl ImineCyclization of N-homopropargyl amidesEnantioselective piperidin-4-ols. nih.gov
Diastereoselective CyclizationTris(trimethylsilyl)silaneRadical cyclizationHigh trans diastereoselectivity. nih.govresearchgate.net
Diastereoselective AlkylationLDA / 3-iodo-2-(iodomethyl)prop-1-eneDouble allylation of diestertrans / cis diastereomers (9:1). unipa.it

Asymmetric Catalysis in Precursor and Product Formation

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched 2-substituted piperidines. This approach often involves the catalytic asymmetric hydrogenation of pyridine precursors or the asymmetric addition of nucleophiles to cyclic imines.

Organocatalysis, in particular, has emerged as a robust method. For instance, a biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine alkaloids has been developed using proline as the catalyst. nih.govacs.org This method involves the direct and asymmetric Mannich-type addition of ketones to cyclic imines like Δ¹-piperideine. acs.org The reaction proceeds with high enantioselectivity, achieving up to 97% enantiomeric excess (e.e.), and can be performed without protecting groups. nih.govacs.org The choice of solvent, such as benzonitrile (B105546) or acetonitrile, is crucial to prevent racemization of the product. nih.gov

Another approach involves the asymmetric hydrogenation of pyridine derivatives. While challenging, methods using rhodium or cobalt-based catalysts have shown success. mdpi.com For example, a heterogeneous cobalt catalyst has been used for the acid-free hydrogenation of substituted pyridines in water, demonstrating the potential for greener synthesis routes. mdpi.com Additionally, palladium-catalyzed enantioselective amination of non-activated alkenes using novel pyridine-oxazoline ligands has been developed to create chiral piperidine structures. mdpi.com

The following table summarizes key findings in the organocatalytic asymmetric synthesis of 2-substituted piperidines:

CatalystSubstrateNucleophileProduct TypeYieldEnantiomeric Excess (e.e.)Reference
(L)-ProlineΔ¹-PiperideineAcetone2-(Acetonyl)piperidineGoodUp to 97% nih.govacs.org
Chiral QuinolineDihydropyridinoneVarious2,5-Disubstituted PiperidineGoodHigh mdpi.com
NHC-CarbeneEnoneVarious2,6-Disubstituted PiperidineHighHigh mdpi.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries provide a reliable method for controlling stereochemistry during the synthesis of piperidine rings. The auxiliary is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a bond-forming reaction and is subsequently removed.

A prominent example is the use of N-tert-butanesulfinyl imines. acs.orgbeilstein-journals.org The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the diastereoselective addition of nucleophiles, such as Grignard reagents, to the imine. acs.orgbeilstein-journals.org This approach has been successfully applied to the synthesis of various α-chiral piperidines with excellent diastereoselectivity (often >90:10 dr) and good yields. acs.org The subsequent removal of the sulfinyl group under acidic conditions yields the enantiomerically enriched piperidine derivative. beilstein-journals.org

Another strategy involves the use of chiral N-acylhydrazones as radical acceptors. nih.gov In these reactions, a chiral auxiliary, such as one derived from 4-benzyl-2-oxazolidinone, is attached to the hydrazone. nih.gov This auxiliary provides facial differentiation of the C=N bond, guiding the addition of a radical to create a new stereocenter with high stereocontrol. nih.gov This method is compatible with a variety of functional groups and has been used in the synthesis of complex natural products. nih.gov

The use of chiral auxiliaries derived from amino acids, such as (R)-(−)-2-phenylglycinol, has also been reported for constructing highly functionalized piperidine scaffolds. rsc.org These auxiliaries guide intramolecular cyclization reactions to generate multiple stereocenters with high diastereoselectivity. rsc.org

Enzymatic Approaches for Stereocontrol

Enzymatic methods, particularly kinetic resolutions, offer a highly selective means of obtaining enantiopure piperidine precursors like 2-piperidineethanol (B17955). mdpi.comnih.gov Kinetic resolution separates a racemic mixture by selectively catalyzing the reaction of one enantiomer at a much faster rate than the other.

Lipases are commonly employed for the enantioselective acylation of racemic N-protected 2-piperidineethanol derivatives. mdpi.comnih.gov In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol. mdpi.com The choice of enzyme, acylating agent, and solvent is critical for achieving high enantioselectivity. nih.gov For example, Lipase (B570770) PS has been identified as a highly selective enzyme for the resolution of N-Boc-2-piperidineethanol. mdpi.com Similarly, Toyobo LIP-300 lipase has been used with trifluoroethyl isobutyrate as the acylating agent to resolve piperidine atropisomers effectively. nih.gov

The following table presents data from a screening of various lipases for the enantioselective acylation of racemic N-protected 2-piperidineethanol:

EnzymeProtecting Group (N-Pg)Acylating AgentOutcomeReference
Lipase PS (Amano)BocVinyl Acetate (B1210297)Selective for (R)-enantiomer mdpi.com
Porcine Pancreatic LipaseBocVinyl AcetateSelective for (S)-enantiomer mdpi.com
LipozymeBocVinyl AcetateLow enantioselectivity mdpi.com
Novozym 435BocVinyl AcetateLow enantioselectivity mdpi.com

Diastereoselective Control in Ring-Forming and Substitution Reactions

Diastereoselective synthesis is crucial for constructing piperidine rings with multiple stereocenters. These methods control the relative stereochemistry of substituents on the piperidine ring.

One effective strategy involves the diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening. acs.org This method allows for the synthesis of densely substituted, oxygenated piperidines. For sterically hindered tetrahydropyridines, a specially designed reagent, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, directs the epoxidation to occur on the more hindered face with high diastereoselectivity (>95:5). acs.org

Iron(III) chloride-catalyzed cyclization of β-amino allylic alcohol derivatives provides another powerful method for the diastereoselective synthesis of cis-2,6-disubstituted piperidines. organic-chemistry.org This eco-friendly approach yields the thermodynamically stable cis-isomers with high diastereomeric ratios (up to >99:1). organic-chemistry.org

Furthermore, intramolecular Michael-type reactions of β′-amino-α,β-unsaturated ketones are used to prepare 2-monosubstituted and 2,6-disubstituted piperidines in a diastereoselective manner. thieme-connect.com This approach provides a straightforward route to 2,6-trans-piperidines. thieme-connect.com The development of stereodivergent syntheses allows for access to both cis- and trans-2-substituted 3-hydroxypiperidines from a common precursor, often with high diastereomeric ratios (>19:1 for both isomers). beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of piperidine derivatives to reduce environmental impact, improve safety, and enhance efficiency.

Solvent-Free or Environmentally Benign Solvent Systems

A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. Solvent-free, or "neat," reaction conditions have been successfully developed for synthesizing various heterocyclic compounds. rsc.orgias.ac.in These reactions, often facilitated by grinding or thermal heating, can lead to higher yields, shorter reaction times, and simpler product isolation compared to conventional methods. rsc.orgresearchgate.net For instance, piperidine-promoted synthesis of piperidones from 2-cyanoacetamides and ketones has been achieved under solvent-free conditions. mdpi.com

The use of environmentally benign solvents, such as water, is another key green approach. mdpi.com A notable example is the hydrogenation of pyridine derivatives using a heterogeneous cobalt catalyst in water, which avoids the need for acidic conditions and volatile organic solvents. mdpi.com Microwave-assisted synthesis, often performed under solvent-free conditions or in minimal solvent, has also been reported as an efficient and green protocol for preparing pyridine derivatives. mdpi.com

Green ApproachReaction TypeConditionsAdvantagesReference
Solvent-FreeKnoevenagel CondensationGrinding, piperidine catalystHigh yield (90%), room temp researchgate.net
Solvent-FreeFused 4H-Pyran SynthesisThermal heating (110°C), no catalystShort reaction time, excellent yields rsc.org
Aqueous MediumPyridine HydrogenationCobalt catalyst, waterAvoids acid and organic solvents mdpi.com
Microwave-AssistedThiopyridine SynthesisSilica gel support, solvent-freeHigh yields, short reaction times mdpi.com

Continuous Flow Synthesis Methodologies

Continuous flow synthesis, performed in microreactors or fixed-bed reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and easier scalability. acs.orgbeilstein-journals.orgresearchgate.net

A practical continuous flow protocol for synthesizing α-chiral piperidines has been developed using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.org This method achieves high yields (>80%) and excellent diastereoselectivities (>90:10 dr) with residence times of only a few minutes. acs.org The system allows for reliable gram-scale production without further optimization. acs.orgresearchgate.net

Electrochemical synthesis in flow microreactors represents another innovative and green approach. beilstein-journals.orgresearchgate.net The electroreductive cyclization of imines with terminal dihaloalkanes has been successfully demonstrated in a flow microreactor, providing piperidine derivatives in good yields without the need for toxic reagents or metal catalysts. beilstein-journals.orgresearchgate.net The large surface-area-to-volume ratio of the microreactor enhances the efficiency of the electrochemical reduction. beilstein-journals.orgresearchgate.net

Continuous flow hydrogenation is also highly effective. The synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) was achieved in a micro fixed-bed reactor with a reaction time of just 12 minutes, a significant improvement over the 2 hours required in a batch process. researchgate.net This flow system demonstrated a productivity five times greater than the batch operation. researchgate.net

Biocatalytic Transformations

The application of biocatalysis in the synthesis of piperidine scaffolds represents a significant advancement towards more sustainable and selective chemical manufacturing. While direct biocatalytic iodination to form this compound is not prominently documented, enzymatic transformations are pivotal in creating chiral precursors, such as 2-(hydroxymethyl)piperidine, which can then be chemically converted to the target compound. These biocatalytic methods offer high stereoselectivity under mild reaction conditions, a key advantage over traditional chemical synthesis.

Research in this area has largely concentrated on the enzymatic kinetic resolution of racemic piperidine derivatives and the stereoselective reduction of prochiral substrates. These approaches grant access to enantiomerically pure building blocks essential for the synthesis of complex molecules.

Enzymatic Kinetic Resolution of 2-(Hydroxymethyl)piperidine Derivatives

A notable strategy for obtaining enantiopure 2-(hydroxymethyl)piperidine involves the kinetic resolution of its N-protected form, N-Boc-2-(hydroxymethyl)piperidine. This process utilizes lipases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer.

Key findings in this area demonstrate the use of different lipases to achieve opposite enantioselectivities. For instance, Lipase PS (from Pseudomonas cepacia) and porcine pancreatic lipase (PPL) have been employed in sequential transesterification reactions. researchgate.net Lipase PS preferentially acylates the (R)-enantiomer, while PPL is selective for the (S)-enantiomer. researchgate.net This dual-enzyme strategy enables the efficient preparation of both (R)- and (S)-N-Boc-2-(hydroxymethyl)piperidine on a gram scale. researchgate.net

Acylase I from Aspergillus species has also been shown to catalyze the transesterification between vinyl acetate and racemic derivatives of 2-(hydroxymethyl)piperidine, highlighting the utility of various enzymes in resolving these precursors. thieme-connect.com

Biocatalytic Reduction and Oxidation

Another avenue for the biocatalytic synthesis of piperidine derivatives involves the use of reductases and oxidases. Carbonyl reductases, for example, are employed for the stereoselective reduction of ketone functionalities within the piperidine ring to produce chiral hydroxylated derivatives. rsc.org While not directly yielding 2-(hydroxymethyl)piperidine, this demonstrates the potential of reductases in creating specific stereocenters on the piperidine core.

Furthermore, a chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines. Current time information in Bangalore, IN. This method can lead to the formation of various stereo-defined substituted piperidines. Current time information in Bangalore, IN. Although not specifically targeting this compound, these cascade reactions, which can involve amine oxidases and ene-imine reductases, underscore the power of biocatalysis in constructing the fundamental piperidine structure with high stereochemical control. Current time information in Bangalore, IN.

The table below summarizes key research findings on the biocatalytic transformation of precursors to this compound.

Enzyme/BiocatalystSubstrateTransformationProductKey FindingsReference(s)
Lipase PS (Pseudomonas cepacia)(±)-N-Boc-2-(hydroxymethyl)piperidineKinetic Resolution (Acylation)(R)-N-Boc-2-(acetoxymethyl)piperidine & (S)-N-Boc-2-(hydroxymethyl)piperidineHigh enantioselectivity for the (R)-enantiomer. researchgate.net
Porcine Pancreatic Lipase (PPL)(±)-N-Boc-2-(hydroxymethyl)piperidineKinetic Resolution (Acylation)(S)-N-Boc-2-(acetoxymethyl)piperidine & (R)-N-Boc-2-(hydroxymethyl)piperidineOpposite enantioselectivity to Lipase PS, favoring the (S)-enantiomer. researchgate.net
Acylase I (Aspergillus sp.)Racemic derivatives of 2-(hydroxymethyl)piperidineTransesterificationAcylated 2-(hydroxymethyl)piperidine derivativeDemonstrates the applicability of different acylases for resolution. thieme-connect.com
Pseudomonas putidaPiperidine-2-carboxylic acid isopropyl esterEnantioselective cleavage(R)-Piperidine-2-carboxylic acid isopropyl esterThe ester can be reduced to (R)-2-(hydroxymethyl)piperidine. chimia.ch

Chemical Reactivity and Mechanistic Studies of 2 Iodomethyl Piperidine

Nucleophilic Substitution Reactions of the Iodomethyl Group

The presence of an iodomethyl group attached to the piperidine (B6355638) ring at the 2-position renders the molecule susceptible to a variety of nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and polarized, making the methylene (B1212753) carbon an electrophilic center that readily reacts with nucleophiles.

The electrophilic carbon of the iodomethyl group in 2-(iodomethyl)piperidine serves as a key site for the formation of new bonds through reactions with a diverse range of nucleophiles. These reactions are fundamental in the synthesis of more complex piperidine derivatives.

Carbon Nucleophiles: While specific examples involving this compound are not extensively detailed in the provided results, the general reactivity pattern of alkyl iodides suggests they readily undergo coupling with various carbon nucleophiles. researchgate.net This includes organometallic reagents and enolates, which are common carbon-centered nucleophiles used in the formation of carbon-carbon bonds.

Nitrogen Nucleophiles: The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, leads to the formation of 2-(aminomethyl)piperidines. For instance, reaction with benzylamine (B48309) would yield 2-((benzylamino)methyl)piperidine. This type of reaction is a standard method for introducing aminoalkyl side chains.

Oxygen Nucleophiles: Oxygen-based nucleophiles, including alkoxides and phenoxides, can displace the iodide to form ethers. For example, reaction with sodium methoxide (B1231860) would produce 2-(methoxymethyl)piperidine. Similarly, reaction with the salt of a carboxylic acid would yield an ester.

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiolates, are also effective in displacing the iodide from this compound to form thioethers. For instance, reaction with sodium thiophenoxide would result in the formation of 2-((phenylthio)methyl)piperidine.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileNucleophile StructureProduct StructureProduct Name
CyanideCN⁻2-(Cyanomethyl)piperidine
AzideN₃⁻2-(Azidomethyl)piperidine
AmmoniaNH₃2-(Aminomethyl)piperidine (B33004)
MethoxideCH₃O⁻2-(Methoxymethyl)piperidine
ThiolateRS⁻2-((Alkylthio)methyl)piperidine

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. mdpi.com This process typically involves a nucleophilic center elsewhere in the piperidine-containing molecule that can attack the electrophilic carbon of the iodomethyl group, leading to the formation of a new ring.

For example, if the nitrogen atom of the piperidine ring is part of a larger structure containing a suitably positioned nucleophile, such as a hydroxyl or amino group, intramolecular cyclization can occur. beilstein-journals.org A notable transformation is the formation of indolizidine and quinolizidine (B1214090) ring systems, which are common cores in various alkaloids. mdpi.com The reaction proceeds via an intramolecular nucleophilic substitution, where the piperidine nitrogen acts as the nucleophile, displacing the iodide to form a bicyclic system. mdpi.com The regioselectivity of the cyclization, leading to either a five- or six-membered fused ring, is governed by factors such as the length of the tether connecting the nucleophile and the electrophile, as well as the reaction conditions. mdpi.combeilstein-journals.org

Hypervalent iodine reagents can also mediate intramolecular cyclizations. beilstein-journals.org For instance, the intramolecular iodoamidation of unsaturated amines using an oxidant like phenyliodine(III) diacetate (PIDA) and a source of iodide can lead to the formation of fused heterocyclic systems. beilstein-journals.org

The table below illustrates some potential fused heterocyclic systems that can be synthesized from derivatives of this compound.

Starting Material DerivativeFused Heterocycle
N-Acyl-2-(iodomethyl)piperidine with a pendant nucleophileIndolizidinone
This compound with a side chain containing a nucleophileSubstituted Indolizidine
N-Substituted-2-(iodomethyl)piperidine with an alkenyl side chainCyclized piperidine derivative

The stereochemical outcome of nucleophilic substitution at the iodomethyl group of a chiral this compound derivative is a critical aspect of its reactivity. The reaction can proceed through different mechanisms, primarily S(_N)2 (bimolecular nucleophilic substitution) or S(_N)1 (unimolecular nucleophilic substitution), which lead to distinct stereochemical results.

In an S(_N)2 reaction , the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (iodide). This results in an inversion of configuration at the stereocenter. Given that the carbon bearing the iodine is a primary carbon, the S(_N)2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents.

Conversely, an S(_N)1 reaction would proceed through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic mixture of products (both retention and inversion of configuration). This pathway is less likely for a primary halide unless there is significant steric hindrance or if the reaction is conducted under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles).

Intramolecular Cyclization to Form Fused Heterocycles

Organometallic Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is also reactive towards various metals, enabling the formation of organometallic reagents and participation in cross-coupling reactions. These transformations are powerful tools for constructing complex molecular architectures.

This compound and its derivatives can participate in several important palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.orgorganic-chemistry.orgrsc.orgnih.gov While typically used for sp²-sp² and sp²-sp³ bond formation, advancements have enabled the use of alkyl halides. organic-chemistry.orgnih.gov In this context, this compound could potentially react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgvulcanchem.com The reaction mechanism generally involves oxidative addition of the alkyl iodide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

Negishi Coupling: The Negishi coupling reaction pairs an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgchemistnotes.com This reaction is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²) bonds. acs.orgnih.gov this compound can be converted into an organozinc reagent, which can then be coupled with various aryl or vinyl halides. vulcanchem.comacs.orgnih.gov Alternatively, the iodomethyl compound itself can act as the electrophilic partner in a coupling with a pre-formed organozinc reagent. wikipedia.orgchemistnotes.com Nickel catalysts are also effective for Negishi couplings. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. commonorganicchemistry.comrsc.org While the classic Heck reaction uses sp²-hybridized halides, variations using alkyl halides have been developed. nih.gov The reaction of this compound with an alkene in the presence of a palladium catalyst and a base could lead to the formation of a substituted piperidine with an extended carbon chain. researchgate.net The mechanism involves oxidative addition of the alkyl iodide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org

The table below provides a summary of potential cross-coupling reactions involving this compound.

Reaction NameCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst, Base2-(Arylmethyl)piperidine
NegishiOrganozinc reagentPd or Ni catalyst2-(Alkyl/Aryl/Vinyl-methyl)piperidine
HeckAlkenePd catalyst, Base2-(Alkenylmethyl)piperidine

The carbon-iodine bond in this compound allows for the formation of highly reactive organometallic reagents, such as Grignard and organolithium compounds.

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent would lead to the formation of the corresponding Grignard reagent, 2-((magnesioiodo)methyl)piperidine. libretexts.orgganeshremedies.com This organomagnesium compound is a potent nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. libretexts.orguni-muenchen.de For example, reaction with an aldehyde would yield a secondary alcohol.

Organolithium Reagents: Similarly, treatment of this compound with an alkyllithium reagent (e.g., n-butyllithium) or with lithium metal can result in the formation of the corresponding organolithium species, 2-(lithiomethyl)piperidine. organicchemistrydata.orgmt.com Organolithium reagents are generally more reactive than their Grignard counterparts. mt.com They are powerful nucleophiles and bases, capable of reacting with a broad spectrum of electrophiles and are widely used in organic synthesis for C-C bond formation. mt.comd-nb.info

The high reactivity of both Grignard and organolithium reagents necessitates their preparation and handling under inert, anhydrous conditions to prevent decomposition by atmospheric moisture or oxygen. chemistnotes.comlibretexts.org

Transition Metal-Catalyzed Transformations (e.g., Palladium, Nickel, Copper)

This compound and its derivatives are versatile substrates for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors. The reactivity of the carbon-iodine bond in the iodomethyl group makes it a suitable electrophile for coupling with various nucleophilic partners.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been employed in reactions involving piperidine derivatives. unimi.it While direct examples with this compound are not extensively detailed in the provided search results, the general principles of palladium catalysis are applicable. For instance, palladium(0) complexes can undergo oxidative addition to the carbon-iodine bond of this compound to form a palladium(II) intermediate. unimi.it This intermediate can then participate in various coupling reactions.

Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are widely used to form carbon-carbon and carbon-heteroatom bonds. unimi.itscirp.org For example, a Suzuki coupling could potentially involve the reaction of a 2-(piperidylmethyl)palladium(II) intermediate with an organoboron reagent. Similarly, Heck-type reactions could lead to the formation of substituted piperidines. The choice of ligands, bases, and reaction conditions is crucial in directing the outcome and efficiency of these transformations. unimi.itscirp.org

A notable application of palladium catalysis is the intramolecular cyclization of substrates containing a piperidine moiety to construct polycyclic systems. mdpi.com For instance, palladium-catalyzed intramolecular aminofluorination of unactivated alkenes has been reported to produce racemic β-fluorinated piperidines in excellent yields under mild conditions. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions with Piperidine Derivatives This table is illustrative and based on general principles of palladium catalysis, as direct data for this compound was not extensively available in the search results.

Reaction TypeCatalyst/ReagentsProduct Type
Suzuki CouplingPd(0) catalyst, Organoboron reagent, Base2-(Arylmethyl)piperidine
Heck ReactionPd(0) catalyst, Alkene, Base2-(Alkenylmethyl)piperidine
Buchwald-Hartwig AminationPd(0) catalyst, Amine, BaseN-substituted 2-(aminomethyl)piperidines
Intramolecular AminofluorinationPd(OAc)₂, PhI(OPiv)₂, AgF, MgSO₄β-fluorinated piperidines

Nickel-Catalyzed Reactions:

Nickel catalysis offers a cost-effective alternative to palladium for many cross-coupling reactions. uni-muenchen.de Nickel catalysts can be used for the amination of aryl chlorides and for the coupling of alkyl halides with Grignard reagents. chemrxiv.org In the context of this compound, a nickel catalyst could facilitate its coupling with various nucleophiles.

Mechanistic studies of nickel-catalyzed reactions often point to a Ni(0)/Ni(II) catalytic cycle. nih.gov The cycle would be initiated by the oxidative addition of the nickel(0) catalyst to the C-I bond of this compound to form an alkyl-Ni(II) intermediate. This intermediate can then undergo further reactions, such as transmetalation or migratory insertion, followed by reductive elimination to yield the final product and regenerate the Ni(0) catalyst. nih.gov The use of specific ligands is often critical to modulate the reactivity and stability of the nickel complexes involved in the catalytic cycle. chemrxiv.org

Copper-Catalyzed Reactions:

Copper catalysis is particularly relevant for C-N and C-O bond-forming reactions, such as the Ullmann condensation. acs.org Copper-catalyzed reactions can be advantageous due to the lower cost of copper compared to palladium and nickel. The mechanism of copper-catalyzed reactions can be complex and may involve single-electron transfer (SET) processes and the formation of high-valent copper intermediates. acs.orgbeilstein-journals.org

For this compound, a copper catalyst could be used to couple it with amines, phenols, or other nucleophiles. For example, a copper-catalyzed N-arylation could involve the reaction of this compound with an aniline (B41778) derivative. The choice of solvent can have a significant effect on the efficiency of copper-catalyzed coupling reactions. researchgate.net

Elimination Reactions and Formation of Unsaturated Piperidine Derivatives

While not extensively documented for this compound itself in the provided search results, the iodomethyl group can potentially undergo elimination reactions to form unsaturated piperidine derivatives. Treatment with a strong, non-nucleophilic base could promote the elimination of hydrogen iodide (HI) to yield 2-methylenepiperidine. The regioselectivity of the elimination would depend on the reaction conditions and the substitution pattern of the piperidine ring.

The formation of unsaturated piperidines is a valuable transformation as these products can serve as versatile intermediates for further functionalization. For example, the exocyclic double bond in 2-methylenepiperidine can participate in various addition reactions.

Reductive Transformations of the Iodomethyl Moiety

The iodomethyl group in this compound can be reduced to a methyl group. This transformation can be achieved using various reducing agents. A common method for the reduction of alkyl halides is the use of a metal hydride, such as lithium aluminum hydride, or through catalytic hydrogenation.

Another approach involves radical-based reductions. For instance, using a radical initiator and a hydrogen atom donor like tributyltin hydride or tris(trimethylsilyl)silane (B43935) can effectively replace the iodine atom with a hydrogen atom. organic-chemistry.org These reductive transformations are useful for the synthesis of 2-methylpiperidine (B94953) from this compound.

Acid-Base Chemistry and Salt Formation of this compound Derivatives

As a secondary amine, the piperidine ring in this compound is basic and can be readily protonated by acids to form piperidinium (B107235) salts. organic-chemistry.org The formation of salts is a common practice to improve the handling, solubility, and stability of amines. For example, reaction with hydrochloric acid would yield 2-(Iodomethyl)piperidinium chloride.

The basicity of the piperidine nitrogen can be influenced by the substituent at the 2-position. The electron-withdrawing effect of the iodomethyl group would be expected to slightly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine.

Studies on Reaction Kinetics and Thermodynamics

Detailed studies on the reaction kinetics and thermodynamics of reactions involving this compound were not found in the provided search results. However, general principles can be applied. For instance, the SN2 reaction of the iodomethyl group with a nucleophile would be expected to follow second-order kinetics. The rate of the reaction would depend on the concentration of both this compound and the nucleophile, as well as the temperature and the nature of the solvent.

Applications of 2 Iodomethyl Piperidine As a Synthetic Building Block

Construction of Complex Piperidine (B6355638) Alkaloids and Their Analogues

The piperidine ring is the core structural motif of a large class of alkaloids with diverse and significant biological activities. mdpi.comajchem-a.com 2-(Iodomethyl)piperidine and its derivatives are crucial starting materials for the stereoselective synthesis of these complex natural products and their analogues.

Total Synthesis of Natural Products Incorporating Piperidine Rings

The utility of synthons equivalent to this compound is demonstrated in the total synthesis of various natural alkaloids. The reactive iodomethyl group can be converted into or displaced by various functional groups and side chains required for the final natural product structure. Methodologies for creating 2-substituted piperidines are central to the synthesis of numerous alkaloids. ajchem-a.comresearchgate.net While direct total syntheses starting from this compound are not always explicitly detailed in the literature, the synthesis of key intermediates like 2-(aminomethyl)piperidine (B33004) from precursors such as (R)-(+)-6-bromo-2-hydroxyhexanenitrile highlights the strategic importance of such C2-functionalized piperidines. researchgate.net These intermediates are then elaborated to access a range of natural products. The development of synthetic routes to access enantiomerically pure 2-substituted piperidines is a significant focus, as the stereochemistry is often critical for biological activity. researchgate.net

Synthesis of Bioactive Piperidine Derivatives for Research Purposes (excluding clinical studies)

Beyond natural products, this compound is a cornerstone for creating novel piperidine derivatives for pharmacological research. The piperidine scaffold is present in over twenty classes of pharmaceuticals. mdpi.com By using this compound as a starting point, chemists can readily introduce a variety of substituents by displacing the iodide with nucleophiles. This allows for the systematic exploration of structure-activity relationships (SAR).

For instance, research into novel kappa-opioid receptor agonists has utilized (2S)-2-(aminomethyl)piperidine derivatives, which are directly accessible from chiral this compound precursors. nih.govresearchgate.net In these studies, the aminomethyl group serves as an anchor for attaching various acyl groups. This research led to the identification of potent and selective kappa-opioid agonists with potential as powerful analgesics. nih.gov The table below summarizes examples of such bioactive derivatives.

Derivative ClassSynthetic PrecursorTarget/ActivityResearch Finding
1-(Arylacetyl)-2-(aminomethyl)piperidines(S)-2-(Aminomethyl)piperidineKappa-opioid receptor agonistsIdentified compounds with high selectivity and potency, up to 25 times more potent than morphine in animal models. nih.gov
2-(Aminomethyl)piperidines with oxo-containing acyl groups(S)-2-(Aminomethyl)piperidineKappa-opioid receptor agonistsDiscovered a compound with potent antinociceptive effects but reduced propensity for side effects like sedation compared to other kappa-agonists. nih.gov

Precursor for the Synthesis of Fused Heterocyclic Systems (e.g., Indolizidines)

The reactivity of the iodomethyl group in this compound makes it a suitable precursor for intramolecular cyclization reactions to form fused heterocyclic systems. These bicyclic structures, such as indolizidines and quinolizidines, are core skeletons of many alkaloids with important biological activities, including potential as antiviral or antitumor agents.

One strategy involves the intramolecular cyclization of a nitrogen-tethered alkene. For example, an iodocyclization of a diallyl-substituted amine precursor can lead to an iodomethyl indolizidine, which can further equilibrate to a regioisomeric iodoquinolizidine through an aziridinium (B1262131) intermediate. mdpi.com Similarly, reductive cyclization strategies have been employed to form the indolizidine skeleton for natural products like slaframine. mdma.ch While these examples may use different starting materials, they illustrate the principle of using a reactive C1-halomethyl group on a nitrogen heterocycle precursor to construct fused ring systems via intramolecular bond formation. The choice between a 5-exo or 6-endo cyclization can sometimes be controlled by the reaction conditions, such as the specific halide used. mdpi.com

Utility in Ligand Design for Asymmetric Catalysis

Chiral piperidine derivatives are valuable scaffolds for the design of ligands used in asymmetric catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs a reaction to favor the formation of one enantiomer of the product over the other. The 2-substituted piperidine framework is particularly useful for creating bidentate or polydentate ligands.

This compound can be readily converted to key ligand precursors, such as 2-(aminomethyl)piperidine or 2-(diphenylphosphinomethyl)piperidine, via nucleophilic substitution. These precursors are then used to synthesize a variety of chiral ligands. For example, (S)-2-(aminomethyl)piperidine has been used to prepare new chiral pentadentate polypyridylmethyl ligands for copper(II) complexes. researchgate.net Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts often employs catalysts bearing chiral P,N-ligands, a class of ligands for which substituted piperidines are ideal building blocks. mdpi.comnih.gov The ability to easily synthesize both (R)- and (S)-enantiomers of 2-functionalized piperidines makes them highly accessible for exploration in asymmetric catalysis. researchgate.net

Intermediate in Pharmaceutical Research and Lead Compound Optimization (excluding human trial data)

In the drug discovery process, a "hit" compound identified from initial screening is chemically modified to improve its potency, selectivity, and pharmacokinetic properties in a process called lead optimization. ajrconline.orgnih.gov The piperidine moiety is a common feature in pharmaceuticals, and the 2-substituted piperidine is a particularly prevalent motif. mdpi.comrsc.org

This compound and its protected analogues serve as key intermediates for introducing the 2-(substituted-methyl)piperidine fragment into lead compounds. This modification can alter the compound's interaction with its biological target. The reactive iodide is easily displaced by amines, thiols, or other nucleophiles, allowing medicinal chemists to rapidly generate a library of analogues to establish structure-activity relationships (SAR). vulcanchem.com

For example, extensive SAR studies have been conducted on 1-arylacetyl-2-(aminomethyl)piperidine derivatives as kappa-opioid analgesics. nih.gov These studies, which rely on the availability of the 2-(aminomethyl)piperidine core, revealed that electron-withdrawing and lipophilic substituents on the arylacetyl moiety were crucial for high affinity and activity. nih.gov This systematic modification, enabled by precursors like this compound, is a fundamental aspect of optimizing a lead compound into a potential drug candidate.

Integration into Materials Science Research (e.g., as Polymerization Initiators or Monomers)

The application of this compound extends into materials science, particularly in polymer chemistry. The carbon-iodine bond can be leveraged to initiate certain types of polymerization. Molecular iodine itself is known to act as an initiator for the cationic polymerization of monomers like vinyl ethers. This suggests that alkyl iodides, including this compound, could serve a similar role, generating a carbocation that propagates polymerization.

Additionally, this compound can be converted into functional monomers. For example, reaction with an appropriate agent could transform it into a vinyl- or acrylate-containing monomer. The subsequent polymerization of such piperidine-containing monomers leads to polymers with unique properties. These polymers can serve as precursors for creating piperidinium-containing ionomers and polyelectrolytes through alkylation. rsc.org Such materials are investigated for applications like anion exchange membranes. acs.org The incorporation of the piperidine ring into a polymer backbone can influence its physical properties, such as thermal stability and solubility. researchgate.net

Advanced Analytical and Computational Studies of 2 Iodomethyl Piperidine

Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring (beyond basic identification)

Advanced spectroscopic techniques provide a detailed view of the molecular structure and behavior of 2-(Iodomethyl)piperidine, going far beyond simple confirmation of its presence.

Detailed NMR Spectroscopic Analysis (e.g., 2D NMR, Stereochemical Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds. longdom.org While 1D NMR provides initial data, 2D NMR techniques are essential for the unambiguous assignment of protons and carbons, and for determining the stereochemistry of complex molecules like this compound. ipb.pthuji.ac.il

Two-Dimensional (2D) NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings through bonds. longdom.org For this compound, COSY spectra would reveal cross-peaks connecting adjacent protons within the piperidine (B6355638) ring and the iodomethyl group, allowing for the tracing of the proton network from H-2 to H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. huji.ac.il It is invaluable for assigning the chemical shifts of the carbon atoms in the piperidine ring and the iodomethyl substituent by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. longdom.org NOESY is particularly powerful for stereochemical assignment. In this compound, it can determine the relative orientation (axial or equatorial) of the iodomethyl group by observing correlations between its protons and the axial or equatorial protons on the piperidine ring (e.g., H-3 and H-5).

The table below shows the expected NMR data for this compound, based on analysis of similar piperidine derivatives. mdpi.comvulcanchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H-¹³C) Key NOESY Correlations (Spatial)
H/C-2 ~2.8-3.1 (m) ~60-65 H-3, H-CH₂I C-3, C-6, C-CH₂I H-3ax, H-6ax (if substituent is equatorial)
H/C-3 ~1.5-1.7 (m) ~25-30 H-2, H-4 C-2, C-4, C-5 H-2, H-4, H-5
H/C-4 ~1.3-1.5 (m) ~24-28 H-3, H-5 C-3, C-5, C-6 H-3, H-5
H/C-5 ~1.5-1.7 (m) ~25-30 H-4, H-6 C-3, C-4, C-6 H-4, H-6
H/C-6 ~2.6-2.9 (m) ~45-50 H-5 C-2, C-4, C-5 H-2, H-5
H/C-CH₂I ~3.2-3.5 (d) ~5-10 H-2 C-2 H-2, H-3ax (if equatorial)

Vibrational Spectroscopy for Functional Group Characterization (e.g., IR)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods can confirm the presence of the piperidine ring and the carbon-iodine bond. cdnsciencepub.comresearchgate.net In-situ IR spectroscopy can also be used to monitor reactions, for example, by observing the disappearance of the C-I stretching band during a substitution reaction. acs.orgnih.gov

The key vibrational modes for this compound are:

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org

N-H Stretching: If the piperidine nitrogen is protonated or not substituted, a broad absorption band for the N-H stretch appears around 3300-3500 cm⁻¹.

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups in the ring appear in the 1450-1470 cm⁻¹ and 1350-1370 cm⁻¹ regions, respectively. libretexts.org

C-N Stretching: These vibrations are typically found in the 1000-1250 cm⁻¹ range.

C-I Stretching: The carbon-iodine stretching vibration is a key feature, expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. Its presence is a strong indicator of the iodomethyl group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H (alkane) Stretching 2850 - 3000 Medium to Strong
N-H Stretching 3300 - 3500 Medium, Broad
CH₂ Bending (Scissoring) 1450 - 1470 Medium
C-N Stretching 1000 - 1250 Medium

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. physicsandmathstutor.com The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that can be used to elucidate the structure and trace reaction pathways. orgchemboulder.comrsc.org For this compound, electrospray ionization (ESI) or electron impact (EI) would generate a molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺.

The subsequent fragmentation would likely follow pathways characteristic of aliphatic amines and halogenated compounds: miamioh.educhemguide.co.uk

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. It involves the cleavage of the C2-C3 bond, leading to the formation of a stable, resonance-stabilized iminium ion.

Loss of Iodine: The C-I bond is relatively weak, so the loss of an iodine radical (•I) or a hydrogen iodide (HI) molecule from the molecular ion is a highly probable fragmentation event.

Loss of the Iodomethyl Group: Cleavage of the bond between the ring (C-2) and the iodomethyl group can occur, leading to the loss of a •CH₂I radical. This would result in a fragment corresponding to the piperidine ring cation.

Ring Opening/Cleavage: Further fragmentation can involve the opening of the piperidine ring, leading to a series of smaller charged fragments. scielo.br

By analyzing the fragments produced during a reaction, such as a nucleophilic substitution at the iodomethyl group, mass spectrometry can be used to identify intermediates and by-products, thus clarifying the reaction mechanism. rsc.org

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties and behavior at an atomic level.

Quantum Mechanical (QM) Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the properties of piperidine derivatives. ufla.brresearchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. researchgate.net

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This allows for the prediction of the preferred conformation (e.g., chair conformation with an equatorial or axial substituent). mdpi.com

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR/Raman) and NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. unimore.it

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. ekb.eg The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Table 3: Information Obtainable from DFT Calculations on this compound

Calculated Property Significance
Optimized Geometry Predicts the most stable 3D conformation (e.g., chair, boat) and substituent orientation (axial/equatorial).
Vibrational Frequencies Correlates with experimental IR and Raman spectra to confirm functional groups and structure. unimore.it
HOMO/LUMO Energies The energy gap indicates chemical reactivity and kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP) Maps electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique is invaluable for studying the conformational flexibility and intermolecular interactions of molecules like this compound in a simulated environment (e.g., in a solvent). youtube.com

Key applications of MD simulations for this compound include:

Conformational Sampling: The piperidine ring is flexible and can exist in various conformations, such as chair, boat, and twist-boat forms. MD simulations can explore the conformational landscape, determine the relative populations of these conformers, and calculate the energy barriers for interconversion. mdpi.com

Substituent Orientation: MD simulations can quantify the dynamic equilibrium between the axial and equatorial positions of the iodomethyl substituent, providing insight into its preferred orientation, which influences its reactivity and interactions.

Solvation and Intermolecular Interactions: By simulating the molecule in a box of solvent (e.g., water or an organic solvent), MD can reveal detailed information about the structure of the solvation shell and the nature of intermolecular interactions, such as hydrogen bonding with the N-H group. youtube.com This is crucial for understanding how the solvent influences the molecule's behavior and reactivity. ajgreenchem.com

MD simulations, often combined with QM calculations in QM/MM (Quantum Mechanics/Molecular Mechanics) models, provide a powerful framework for linking molecular structure to dynamic behavior and function. ufla.br

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to predict the most likely reaction pathways and identify the associated transition states for chemical transformations involving this compound. These studies are crucial for understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes.

Theoretical models can be employed to map out the potential energy surface (PES) of a reaction. libretexts.org The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. Minima on this surface correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the highest energy point along the lowest energy path between a reactant and a product. libretexts.orggithub.io

The prediction of reaction pathways often begins with identifying potential reactive sites and proposing plausible mechanisms, such as nucleophilic substitution (S_N2) or elimination reactions. For instance, in reactions involving this compound, the carbon atom bonded to the iodine is a primary electrophilic center, and the nitrogen atom of the piperidine ring can act as an internal nucleophile.

Once a potential pathway is proposed, computational methods, such as Density Functional Theory (DFT) or ab initio calculations, can be used to locate the transition state geometry and calculate its energy. wayne.edu The process involves optimizing the geometry to find a first-order saddle point on the PES, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. github.io

A key validation for a correctly identified transition state is the presence of a single imaginary vibrational frequency. github.io The eigenvector corresponding to this imaginary frequency represents the motion of the atoms as the molecule traverses the transition state, for example, the breaking of the C-I bond and the formation of a new bond. github.io Further confirmation of the reaction pathway can be obtained through Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the corresponding reactants and products. github.io

These computational approaches allow for the quantitative determination of activation barriers (the energy difference between the reactants and the transition state), which are critical for predicting reaction rates. By comparing the activation energies of different possible pathways, chemists can predict which reaction is kinetically favored. For example, computational studies can elucidate whether an intramolecular cyclization to form a bicyclic system is more or less favorable than an intermolecular reaction with an external nucleophile.

Recent advancements in computational tools and algorithms, including automated reaction path searching methods, enhance the ability to explore complex reaction networks without prior assumptions about the mechanism. rsc.org These methods can systematically identify numerous potential pathways and their corresponding transition states, providing a comprehensive understanding of the reaction landscape. rsc.org

Table 1: Key Computational Steps in Predicting Reaction Pathways and Transition States

StepDescriptionComputational Method/Technique
1. Propose Plausible Mechanisms Identify potential reactive sites and outline possible reaction steps (e.g., S_N2, elimination).Chemical intuition based on molecular structure.
2. Locate Transition State (TS) Geometry Optimize the molecular geometry to find a first-order saddle point on the Potential Energy Surface (PES).Density Functional Theory (DFT), Ab initio methods. wayne.edu
3. Verify the Transition State Perform a vibrational frequency analysis to confirm the presence of a single imaginary frequency.Frequency calculations. github.io
4. Confirm the Reaction Pathway Trace the minimum energy path from the TS to the reactants and products.Intrinsic Reaction Coordinate (IRC) calculations. github.io
5. Determine Activation Energy Calculate the energy difference between the reactants and the transition state.Single-point energy calculations at a high level of theory.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Understanding Ligand-Target Interactions (excluding clinical activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.com In the context of this compound and its derivatives, QSAR studies can provide valuable insights into the structural features that govern their interactions with specific biological targets, independent of any clinical outcomes.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. openbioinformaticsjournal.com These properties are quantified using molecular descriptors, which can be categorized into several types:

1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. nih.gov

3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing steric and conformational properties. openbioinformaticsjournal.com

To develop a QSAR model, a dataset of compounds with known activities against a specific target is required. For piperidine derivatives, this could involve their binding affinities to a particular enzyme or receptor. nih.gov The process generally involves the following steps:

Data Collection: Assembling a dataset of molecules with their corresponding biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Neural Networks, to create a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques. nih.gov

For instance, a QSAR study on a series of piperidine derivatives might reveal that specific steric or electronic features of the substituent at the 2-position are crucial for high-affinity binding to a target. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent ligands.

QSAR models can also be combined with molecular docking studies to provide a more detailed picture of ligand-target interactions. jchemlett.comresearchgate.net While docking predicts the binding pose of a ligand in the active site of a target, QSAR can quantify the relationship between structural modifications and binding affinity. This synergy allows researchers to understand not only how a ligand binds but also why certain structural features enhance or diminish its interaction with the target.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives

Descriptor TypeExamplesInformation Encoded
Constitutional (1D) Molecular Weight, Number of Rings, Number of H-bond donors/acceptorsBasic molecular properties and composition.
Topological (2D) Wiener Index, Randić Index, Kier & Hall Shape IndicesMolecular size, branching, and overall shape. nih.gov
Geometrical (3D) Molecular Surface Area, Molecular Volume, Principal Moments of InertiaThree-dimensional size and shape of the molecule.
Electronic (3D) Dipole Moment, Partial Charges, HOMO/LUMO EnergiesDistribution of electrons and reactivity.
Hydrophobic (3D) LogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes.

Future Directions and Emerging Research Avenues in 2 Iodomethyl Piperidine Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of piperidine (B6355638) derivatives with precise stereochemical control is a significant challenge. Future research will undoubtedly focus on creating highly enantioselective and diastereoselective routes to 2-(iodomethyl)piperidine and its analogues. This involves the development of novel chiral catalysts and methodologies that can dictate the three-dimensional arrangement of atoms with high fidelity.

Recent advancements have seen the use of rhodium and iridium-based catalysts for the asymmetric hydrogenation of pyridine (B92270) precursors, yielding chiral piperidines. nih.govnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has shown promise in producing enantioenriched 2-alkyl piperidines. nih.gov Similarly, rhodium-catalyzed C-H functionalization has been employed to generate 2-substituted piperidine analogues with control over regioselectivity and diastereoselectivity. nih.gov

Future work will likely expand on these principles, exploring new ligand designs and catalytic systems to enhance stereocontrol. Organocatalysis, which utilizes small organic molecules as catalysts, presents another promising avenue for the enantioselective synthesis of substituted piperidines through intramolecular aza-Michael reactions. mdpi.com The development of methods that allow for the selective formation of either cis or trans isomers, as demonstrated in iron-catalyzed equilibrations and diastereoselective lithiation/trapping techniques, will be crucial for accessing a wider range of stereochemically diverse piperidine structures. organic-chemistry.orgnih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the C-I bond in this compound makes it a valuable synthon for a variety of transformations. Future research will aim to uncover novel reactivity patterns and unprecedented chemical transformations involving this functional group. This includes exploring its participation in various coupling reactions, radical processes, and rearrangements.

For example, the iodomethyl group can serve as a precursor for organometallic reagents, which can then undergo cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. news-medical.net Additionally, the development of radical cyclization methods can lead to the formation of complex polycyclic structures containing the piperidine motif. mdpi.com Recent studies have shown that hypervalent iodine reagents can induce oxidative rearrangement of piperidines to form pyrrolidines, showcasing the potential for skeletal editing. rsc.org The exploration of such transformations under various conditions, including photoredox catalysis, could unlock new synthetic pathways. rsc.org

Application in Cascade and Multicomponent Reactions for Complexity Generation

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, are powerful tools for rapidly building molecular complexity. beilstein-journals.orgsemanticscholar.org The integration of this compound and its precursors into these efficient processes is a key area for future research.

The development of cascade reactions initiated by the functional groups present in or derived from this compound can lead to the efficient synthesis of complex heterocyclic systems. For instance, a radical cascade involving cyclization and intramolecular substitution has been reported. researchgate.net MCRs that incorporate piperidine fragments are also of significant interest for generating libraries of structurally diverse compounds with potential biological activity. beilstein-journals.orgnih.gov The use of catalysts that can facilitate these complex transformations, such as PEG-embedded potassium tribromide, is an active area of investigation. beilstein-journals.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Design of Sustainable and Environmentally Benign Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will prioritize the development of sustainable and environmentally friendly protocols. This includes the use of non-toxic catalysts, renewable solvents, and energy-efficient reaction conditions. rsc.orgscispace.com

Recent examples of green chemistry approaches in piperidine synthesis include the use of water as a solvent, which can prevent racemization in certain enantioselective reactions, and the development of recyclable catalysts. mdpi.comrsc.org The use of ultrasonic irradiation to accelerate reactions and reduce energy consumption is another promising strategy. rsc.orgscispace.com Furthermore, catalyst-free methods, such as light-mediated iodoamination of olefins under continuous flow conditions, offer a scalable and environmentally conscious alternative for synthesizing related iodo-functionalized heterocycles. acs.org Iridium-catalyzed N-heterocyclization of primary amines with diols is another example of an environmentally benign method, as water is the only byproduct. orgsyn.org

Expansion of Synthetic Applications in New Chemical Space Exploration

The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to synthesize a wide variety of its derivatives is crucial for drug discovery. mdpi.comnih.gov The unique reactivity of this compound makes it a valuable tool for exploring new chemical space, which refers to the vast number of possible molecules that could be synthesized. rsc.orgnih.govpeerj.com

By developing new reactions and synthetic strategies involving this compound, chemists can access novel molecular architectures that were previously inaccessible. acs.org This includes the synthesis of spirocyclic and fused heterocyclic systems containing the piperidine motif. rsc.orgrsc.org The exploration of this new chemical space can lead to the discovery of compounds with improved pharmacological properties and novel biological activities. nih.govnih.govmpg.de The modular synthesis of piperidines, allowing for the late-stage functionalization of the piperidine ring, is a powerful strategy for rapidly generating diverse libraries of compounds for screening. news-medical.net

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodSolventBaseYield (%)Purity (%)Reference
Nucleophilic SubstitutionDichloromethaneNaOH75-85≥99
AlkylationTHFK₂CO₃60-7095-98

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • FTIR : Identify functional groups (e.g., C-I stretch at ~500 cm⁻¹) and hydrogen bonding interactions .
  • NMR : Use ¹H/¹³C NMR to confirm the piperidine ring structure and iodomethyl substitution (δ ~3.5 ppm for CH₂I) .
  • Mass Spectrometry : Confirm molecular weight (MW: 211.06 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validate stoichiometry (C₆H₁₂IN) .

Q. Table 2: Key Spectroscopic Signatures

TechniqueKey Peaks/DataApplicationReference
FTIR500 cm⁻¹ (C-I)Functional group verification
¹H NMRδ 3.5 (CH₂I), δ 1.5-2.5 (piperidine)Structural confirmation

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • DFT Calculations : Compare computed vibrational frequencies (e.g., using B3LYP/6-311++G(d,p)) with experimental FTIR/Raman data to refine molecular models .
  • Solvent Modeling : Incorporate solvent polarity in computational studies to better match experimental UV-Vis spectra .
  • Cross-Validation : Use multiple techniques (e.g., NMR, X-ray crystallography) to resolve ambiguities in computational outputs .

Advanced: How can the reactivity of the iodomethyl group in piperidine derivatives be leveraged in designing novel catalytic systems?

Methodological Answer:
The iodomethyl group’s electrophilicity enables diverse applications:

  • Cross-Coupling Reactions : Utilize Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the piperidine ring .
  • Radical Initiation : Employ light or thermal conditions to generate iodomethyl radicals for polymerization or C-H activation .
  • Stability Optimization : Introduce stabilizing agents (e.g., copper additives) to prevent decomposition during catalytic cycles .

Q. Table 3: Reactivity Applications

ApplicationConditionsOutcomeReference
Suzuki CouplingPd(OAc)₂, K₂CO₃, DMFBiaryl-piperidine hybrids
Radical PolymerizationAIBN, 70°CPoly(piperidine) scaffolds

Advanced: What experimental protocols ensure the stability of this compound under varying storage conditions?

Methodological Answer:

  • Temperature Control : Store at -20°C in amber vials to prevent thermal degradation or photolytic cleavage of the C-I bond .
  • Stabilizers : Add copper shavings to suppress iodide liberation, confirmed via periodic HPLC monitoring .
  • Moisture Avoidance : Use desiccants (e.g., silica gel) to minimize hydrolysis, validated by Karl Fischer titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.